![molecular formula C21H23FN2O2 B2742899 N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide CAS No. 955251-64-6](/img/structure/B2742899.png)
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide, also known as FLB 457, is a chemical compound used in scientific research for its potential as an antipsychotic drug. It belongs to the class of benzamide derivatives and has been found to interact with dopamine receptors in the brain.
Aplicaciones Científicas De Investigación
TNF-α Production Inhibition A study by Collin et al. (1999) on N-pyridinyl(methyl)fluorobenzamides, which share structural similarities with the compound , demonstrated that several pentafluorobenzamides exhibited significant activity as inhibitors of TNF-α production. Although not directly related to the exact chemical structure of interest, this research highlights the potential of fluorobenzamide derivatives in modulating inflammatory responses (Collin et al., 1999).
Neuroleptic Agents Kuribara and Tadokoro (2004) investigated the effects of benzamide derivative neuroleptic agents, emphasizing their avoidance-suppressing effects in rats. Their findings suggest that the avoidance-suppressing effects of these agents are enhanced after repeated administration, indicating the therapeutic potential of benzamide derivatives in neuroleptic applications (Kuribara & Tadokoro, 2004).
Anticonvulsant Activity The chemical oxidation of N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, a compound with structural resemblance to the chemical of interest, was studied by Adolphe-Pierre et al. (1998). This research provides insights into the oxidation pathways of similar compounds, which could be relevant for understanding the metabolic fate and potential anticonvulsant applications of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide (Adolphe-Pierre et al., 1998).
Anti-inflammatory Compounds Research by Robert et al. (1994) on non-acidic anti-inflammatory compounds, including N-(4,6-dimethylpyridin-2-yl)benzamide and its derivatives, provides a basis for exploring the anti-inflammatory properties of structurally related compounds. This study indicates that certain benzamides can significantly reduce the production of reactive oxygen species in rat peritoneal macrophages, suggesting a potential mechanism of action for the compound in reducing inflammation (Robert et al., 1994).
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to a class of organic compounds known as N-benzylbenzamides
Mode of Action
It is known that many bioactive aromatic compounds containing similar structures show clinical and biological applications . They bind with high affinity to multiple receptors, which can lead to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
Considering the well-characterized metabolism of similar compounds, the metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Result of Action
Compounds with similar structures have shown various biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-14-3-6-18(9-15(14)2)21(26)23-11-17-10-20(25)24(13-17)12-16-4-7-19(22)8-5-16/h3-9,17H,10-13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWUJXREHDUTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.